molecular formula C24H36N8O9S B10788895 cyclic RGD

cyclic RGD

Cat. No.: B10788895
M. Wt: 612.7 g/mol
InChI Key: BIEZITROCMXFHL-QAETUUGQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

G4120 is synthesized through a series of peptide coupling reactions. The synthesis involves the formation of peptide bonds between the amino acids L-cysteine, D-tyrosine, L-arginine, glycine, and L-aspartic acid. The cyclic structure is achieved through the formation of a sulfide bond between the cysteine and aspartic acid residues .

Industrial Production Methods

Industrial production of G4120 involves solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. The process includes the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin to obtain the final cyclic peptide .

Chemical Reactions Analysis

Types of Reactions

G4120 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

G4120 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying peptide synthesis and cyclic peptide formation.

    Biology: Investigated for its role in inhibiting platelet aggregation and its potential as an antithrombotic agent.

    Medicine: Explored for its therapeutic potential in preventing thrombosis and other cardiovascular diseases.

    Industry: Utilized in the development of new peptide-based drugs and therapeutic agents .

Mechanism of Action

G4120 exerts its effects by binding to the integrin αIIbβ3 receptor on platelets, thereby preventing the binding of fibrinogen and subsequent platelet aggregation. This inhibition of platelet aggregation is crucial for its antithrombotic properties. The molecular target of G4120 is the integrin αIIbβ3 receptor, and the pathway involved includes the inhibition of fibrinogen binding and platelet activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of G4120

G4120 is unique due to its cyclic structure and high affinity for the integrin αIIbβ3 receptor. Unlike other similar compounds, G4120 is a synthetic peptide that can be produced through chemical synthesis, making it more readily available for research and therapeutic applications .

Properties

Molecular Formula

C24H36N8O9S

Molecular Weight

612.7 g/mol

IUPAC Name

(3S)-3-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C24H36N8O9S/c25-14(8-12-3-5-13(33)6-4-12)20(37)31-15(2-1-7-28-24(26)27)21(38)29-10-18(34)30-16(9-19(35)36)22(39)32-17(11-42)23(40)41/h3-6,14-17,33,42H,1-2,7-11,25H2,(H,29,38)(H,30,34)(H,31,37)(H,32,39)(H,35,36)(H,40,41)(H4,26,27,28)/t14-,15-,16-,17-/m0/s1

InChI Key

BIEZITROCMXFHL-QAETUUGQSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)O)N)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)O)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.